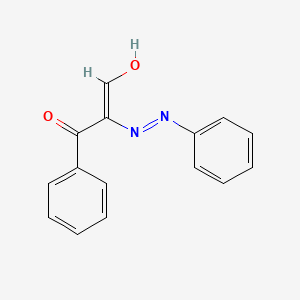

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal is an organic compound with a complex structure that includes both phenyl and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which may influence enzymatic activity or other biochemical pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- (2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal

- (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

Uniqueness

What sets (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both phenyl and hydrazinylidene groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

(2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanal, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer effects, as well as its mechanisms of action and relevant case studies.

The compound's molecular formula is C15H14N2O, with a molar mass of 242.29 g/mol. Its structure features a phenylhydrazone moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O |

| Molar Mass | 242.29 g/mol |

| Density | 1.26 g/cm³ |

| Melting Point | 113-114 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It effectively neutralizes free radicals, thereby reducing oxidative stress in cells. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS methods.

Case Study:

A study conducted by Ghafoor et al. (2009) demonstrated that derivatives of hydrazones possess significant antioxidant activity, with IC50 values indicating strong radical scavenging potential. The compound's structure allows it to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its hydrazone functionality may contribute to its ability to inhibit microbial growth.

Research Findings:

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Mechanism of Action:

The compound may activate caspases, leading to programmed cell death in cancerous cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.

Case Study:

In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound resulted in significant cell death compared to untreated controls. The IC50 values ranged from 10 to 30 µM, suggesting potent anticancer activity.

Properties

IUPAC Name |

(Z)-3-hydroxy-1-phenyl-2-phenyldiazenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-11-14(15(19)12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-11,18H/b14-11-,17-16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVBDLMWDCLOGT-NRJQLOSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.